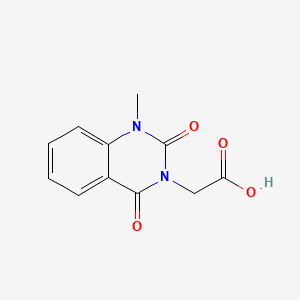

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinazolinone compounds.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and bacterial infections. Research is ongoing to explore its full therapeutic potential.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mécanisme D'action

The mechanism of action of (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazolinone: A parent compound with a similar core structure but lacking the acetic acid moiety.

2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at a different position.

4-Hydroxyquinazoline: A compound with a hydroxyl group instead of the acetic acid moiety.

Uniqueness

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.

Activité Biologique

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C11H10N2O4

- Molecular Weight: 234.21 g/mol

- CAS Number: 55558-97-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to act as an enzyme inhibitor, modulating enzymatic activity and influencing cellular signaling pathways. Its structure allows for binding to specific receptors or enzymes, leading to alterations in their functional states.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- In vitro Studies: A study demonstrated that compounds derived from the quinazolinone scaffold showed effective inhibition of microtubule assembly at concentrations around 20 μM. Specific derivatives were found to enhance caspase-3 activity in breast cancer cells (MDA-MB-231), indicating potential apoptosis-inducing capabilities at concentrations as low as 1 μM .

| Compound | Concentration (μM) | Effect |

|---|---|---|

| 7d | 1.0 | Morphological changes in MDA-MB-231 cells |

| 7h | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While some derivatives exhibited weak antibacterial activity, ongoing research aims to optimize their efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of quinazolinones:

- Substituent Effects: Variations in substituents on the quinazolinone ring significantly influence the compound's potency. For example, ortho and para-cyano groups on the aniline ring have shown higher activity compared to meta positions due to favorable hydrogen bonding interactions with target enzymes .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of quinazolinone derivatives, including this compound. Key findings include:

- Metabolic Stability: Incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability without compromising antiparasitic activity .

- Antiparasitic Activity: Compounds based on this scaffold have demonstrated efficacy against malaria parasites in vivo, with some derivatives achieving a reduction in parasitemia in mouse models .

Propriétés

IUPAC Name |

2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-12-8-5-3-2-4-7(8)10(16)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVCBFCDCZVPGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.